(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol is a fluorinated alcohol compound with the molecular formula C4H5F6O This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol typically involves the fluorination of suitable precursors. One common method is the fluorination of butan-1-ol derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and yield. These methods are designed to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of hexafluorobutanone or hexafluorobutanoic acid.
Reduction: Formation of hexafluorobutane.
Substitution: Formation of hexafluorobutyl chloride.
Scientific Research Applications
(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (3S)-2,2,3,4,4,4-hexafluorobutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluorobutan-1-ol: Similar structure but different stereochemistry.
2,2,3,4,4,4-Hexafluorobutan-2-ol: Similar structure with the hydroxyl group on a different carbon.
2,2,3,4,4,4-Hexafluorobutane: Lacks the hydroxyl group.
Uniqueness
(3S)-2,2,3,4,4,4-Hexafluorobutan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of six fluorine atoms also imparts distinct chemical properties, such as high electronegativity and thermal stability, making it valuable for various applications.
Properties
IUPAC Name |
(3S)-2,2,3,4,4,4-hexafluorobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXLZRISXUAIL-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H](C(F)(F)F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.